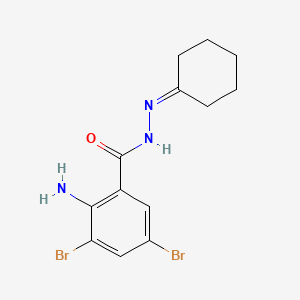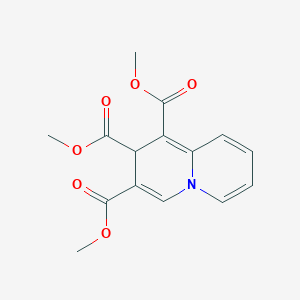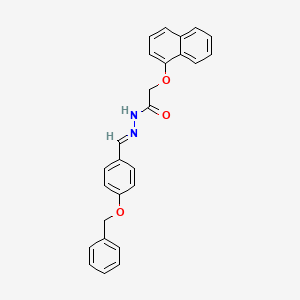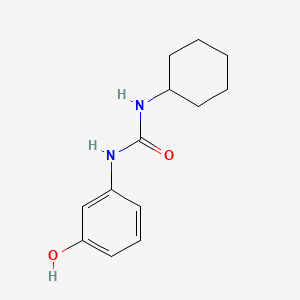
2-Amino-3,5-dibromo-N'-cyclohexylidenebenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide is a chemical compound with the molecular formula C13H15Br2N3O and a molecular weight of 389.092 g/mol . This compound is known for its unique structure, which includes both bromine and hydrazide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with cyclohexylidenehydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromo-N’-(4-methylbenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(2,4-dihydroxybenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(2-ethoxybenzylidene)benzohydrazide
Uniqueness
2-Amino-3,5-dibromo-N’-cyclohexylidenebenzohydrazide is unique due to its specific cyclohexylidene group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
303084-16-4 |
|---|---|
Molecular Formula |
C13H15Br2N3O |
Molecular Weight |
389.09 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C13H15Br2N3O/c14-8-6-10(12(16)11(15)7-8)13(19)18-17-9-4-2-1-3-5-9/h6-7H,1-5,16H2,(H,18,19) |
InChI Key |
DDEISDWLGLEAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11975112.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975116.png)
![2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11975125.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975137.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975142.png)



![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11975171.png)
![N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide](/img/structure/B11975174.png)
